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molecular formula C7H16Cl2F2N2 B1430508 1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride CAS No. 1201694-08-7

1-(2,2-Difluoroethyl)piperidin-4-amine dihydrochloride

Cat. No. B1430508
M. Wt: 237.12 g/mol
InChI Key: PBJVKRKGOGOFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003785B2

Procedure details

To a cooled (0 degrees) mixture of 1.21 g (4.58 mmole) of [1-(2,2-difluoro-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester and 20 mL of dioxane, was added 5.7 mL of 4M HCl in dioxane. The mixture was stirred at room temperature overnight, and the solid collected by filtration to give 0.90 g of 1-(2,2-difluoro-ethyl)-piperidin-4-ylamine dihydrochloride.
Name
[1-(2,2-difluoro-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH:15]([F:17])[F:16])[CH2:10][CH2:9]1)(C)(C)C.[ClH:19]>O1CCOCC1>[ClH:19].[ClH:19].[F:17][CH:15]([F:16])[CH2:14][N:11]1[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
[1-(2,2-difluoro-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
1.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CC(F)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.FC(CN1CCC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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